Dimethyl mercaptosuccinate
Description
Chemical Significance as a Multifunctional Organic Compound
Dimethyl mercaptosuccinate, with the chemical formula C6H10O4S, is classified as a multifunctional organic compound. chemsrc.com It belongs to the class of fatty acid methyl esters, which are characterized by a fatty acid esterified with a a methyl group. The presence of a thiol (-SH) group and two methyl ester (-COOCH3) groups within the same molecule imparts a unique combination of chemical properties and reactivity. This multifunctionality allows it to participate in a diverse array of chemical reactions, making it a valuable component in the synthesis of more complex molecules. copernicus.orguni-saarland.delibretexts.org
The thiol group can undergo oxidation, nucleophilic addition, and metal coordination, while the ester groups can be hydrolyzed or undergo transesterification. This versatility makes this compound a key player in the development of new materials and chemical entities.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C6H10O4S |
| Molecular Weight | 178.21 g/mol chemsrc.com |
| logP (Predicted) | 0.99 |
| pKa (Strongest Acidic) | 9.11 |
| pKa (Strongest Basic) | -6.8 |
| Polar Surface Area | 52.6 Ų |
| Hydrogen Acceptor Count | 2 |
| Hydrogen Donor Count | 1 |
This table is interactive. You can sort and filter the data by clicking on the headers.
Strategic Importance as an Intermediate and Building Block in Organic Synthesis
The strategic importance of this compound lies in its role as a key intermediate and building block in organic synthesis. asm.orgchemdiv.comenamine.netbasf.com Its ability to be incorporated into larger molecules through its various functional groups makes it a valuable precursor for the synthesis of a wide range of organic compounds. For instance, it has been used in the synthesis of polymers and other complex organic structures. beilstein-journals.org
The synthesis of various compounds from this compound often involves leveraging its multiple reactive sites. For example, the thiol group can be used to introduce sulfur into a molecule, which is a key element in many biologically active compounds and materials. The ester groups provide a handle for further chemical transformations, allowing for the construction of intricate molecular architectures. researchgate.net
Foundational Research on Mercaptosuccinic Acid Derivatives and Their Chemical Behavior
The study of this compound is built upon a foundation of research into mercaptosuccinic acid and its derivatives. researchgate.net Mercaptosuccinic acid itself is a chiral molecule that has been used in the synthesis of various biologically active compounds and as a stabilizing agent for nanoparticles. acs.orgmdpi.comchemicalbook.com
Research into mercaptosuccinic acid derivatives has explored their coordination chemistry with various metals, their use in the synthesis of polymers, and their potential applications in materials science. wiley.comresearchgate.net For example, the reaction of the dimethyl ester of meso-2,3-dimercaptosuccinic acid with zinc ions has been studied to understand the formation of metal complexes. nih.gov This foundational knowledge of the chemical behavior of related compounds provides a framework for understanding and predicting the reactivity and potential applications of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-sulfanylbutanedioate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c1-9-5(7)3-4(11)6(8)10-2/h4,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRNXHQNTGJCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311483 | |
| Record name | Dimethyl mercaptosuccinate | |
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Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795-56-8 | |
| Record name | Dimethyl mercaptosuccinate | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Succinic acid, mercapto-, dimethyl ester | |
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| Record name | Dimethyl thiomalate | |
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| Record name | Dimethyl mercaptosuccinate | |
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| Record name | Dimethyl mercaptosuccinate | |
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Synthetic Methodologies for Dimethyl Mercaptosuccinate
Classical Chemical Synthesis Routes
Traditional chemical synthesis provides a direct and established means of producing dimethyl mercaptosuccinate. This typically involves the reaction of mercaptosuccinic acid with methanol (B129727).
Direct Esterification of Mercaptosuccinic Acid with Methanol
The most straightforward chemical route to this compound is the direct esterification of mercaptosuccinic acid with methanol. chemicalbook.comthermofisher.kr This reaction typically requires the presence of an acid catalyst to proceed efficiently. google.comgoogle.com The process involves heating the reactants, which drives the condensation reaction forward, eliminating water as a byproduct. The general reaction is as follows:
Mercaptosuccinic Acid + Methanol ⇌ this compound + Water
This method is a common and fundamental approach for producing various esters.
Catalytic Approaches in Conventional Esterification Processes
To enhance the rate and yield of the esterification reaction, various acid catalysts are employed. google.comgoogle.com Common catalysts include sulfuric acid and p-toluenesulfonic acid. google.com The choice of catalyst can influence the reaction conditions and the potential for side reactions. While effective, the use of strong mineral acids can sometimes lead to undesirable byproducts or require neutralization and removal steps in the purification process.
Alternative "green" approaches are also being explored, such as using dialkyl carbonates like dimethyl carbonate in the presence of an alcohol solvent. google.com This method can proceed without the need for an external acid or base catalyst, offering a more environmentally benign pathway. google.com Another novel approach involves the use of zeolites, such as NaY faujasite, as a catalyst for the reaction between dimethyl carbonate and mercaptobenzoic acids, which demonstrates high chemoselectivity. nih.gov
Biocatalytic Synthesis Approaches
Biocatalytic methods, particularly those employing enzymes, are gaining traction as sustainable alternatives for synthesizing specialty chemicals like this compound. These processes often offer high selectivity under mild reaction conditions. mdpi.commdpi.com
Lipase-Catalyzed Synthesis via Esterification and Polycondensation
Lipases, a class of enzymes that catalyze the hydrolysis of fats in vivo, are versatile catalysts for esterification and transesterification reactions in vitro. nih.govconicet.gov.ar They have been successfully used in the synthesis of polyesters involving this compound. acs.orgresearchgate.net Specifically, lipase (B570770) B from Candida antarctica (CALB), often immobilized as Novozym 435, has proven to be a highly effective catalyst. nih.govacs.orgresearchgate.net
In a typical process, this compound is reacted with a diol, such as 1,6-hexanediol (B165255), in a lipase-catalyzed polycondensation reaction. acs.orgresearchgate.net This reaction, often carried out in bulk at elevated temperatures (e.g., 70°C), produces polyesters with pendant mercapto groups. acs.orgresearchgate.net The use of dimethyl esters as starting materials is advantageous as the byproduct, methanol, is more volatile than water, which helps to shift the reaction equilibrium towards polymer formation, especially under vacuum conditions. wiley.comresearchgate.netwiley.com
Table 1: Lipase-Catalyzed Polycondensation of this compound
| Reactants | Catalyst | Temperature (°C) | Reaction Time (hr) | Product |
|---|---|---|---|---|
| Dimethyl 2-mercaptosuccinate, 1,6-hexanediol | Immobilized lipase from Candida antarctica (lipase CA) | 70 | 48 | Aliphatic polyester (B1180765) with pendant mercapto groups acs.orgresearchgate.net |
Enzymatic Recognition and Enantioselective Synthesis of this compound Isomers
Enzymes, particularly lipases, can exhibit a high degree of stereoselectivity, which is advantageous for synthesizing specific isomers of chiral molecules. While some lipases can polymerize both enantiomers of dimethyl 2-mercaptosuccinate, others show a strong preference for a particular stereoisomer. beilstein-journals.org For instance, research has shown that lipase B from Candida antarctica (CALB) can polymerize both enantiomers of dimethyl 2-mercaptosuccinate with 1,6-hexanediol. beilstein-journals.org This is in contrast to its reaction with dimethyl malate, where only the (L)-enantiomer resulted in a high molecular weight polymer. beilstein-journals.org This demonstrates the potential for enzymatic reactions to control the stereochemistry of the resulting polymers. The ability of lipases to catalyze reactions with specific enantiomers allows for the synthesis of optically active compounds, a significant advantage in fields like pharmaceuticals and advanced materials. mdpi.com
Process Optimization in Biocatalytic Reactions
Optimizing the parameters of a biocatalytic process is crucial for achieving high efficiency, yield, and cost-effectiveness. mdpi.commdpi.com Key factors that influence the outcome of lipase-catalyzed reactions include the choice of enzyme, reaction temperature, solvent, and substrate concentration. mdpi.commdpi.com
For instance, in the lipase-catalyzed synthesis of polyesters from this compound, the reaction is often performed in bulk (solvent-free) to maximize reactant concentration and simplify downstream processing. nih.govacs.org The temperature is carefully controlled to ensure enzyme stability and activity; a common temperature for CALB-catalyzed reactions is around 70°C. acs.orgresearchgate.net The removal of byproducts, such as methanol, by applying a vacuum is a critical step to drive the polymerization reaction to completion and achieve higher molecular weight polymers. wiley.comresearchgate.netwiley.com The choice of lipase is also paramount, as different lipases exhibit varying activities and selectivities for different substrates. beilstein-journals.orgmdpi.com
Substrate Scope and Reactivity in Enzymatic Condensation
The enzymatic synthesis of thioesters, including this compound, is prominently catalyzed by lipases, particularly immobilized forms such as lipase B from Candida antarctica (often supplied as Novozym 435). These enzymes exhibit a broad substrate scope, enabling the reaction between various dicarboxylic acid esters and thiols.
While direct enzymatic synthesis of this compound is not extensively documented, the reactivity of analogous substrates in lipase-catalyzed reactions provides significant insight. Lipases are known to catalyze the formation of thioesters through either thioesterification of a carboxylic acid with a thiol or transthioesterification between an ester and a thiol. For the synthesis of this compound, the likely substrates would be dimethyl succinate (B1194679) and a methylthiolating agent.
Research on lipase-catalyzed thioesterification has shown high conversion rates for the reaction of fatty acids with various alkanethiols. For instance, the lipase-catalyzed thioesterification of palmitic acid with 1-octadecanethiol (B147371) using a lipase B preparation from C. antarctica resulted in a conversion of over 98%. dss.go.th Similarly, the synthesis of mono- and di-thioesters from the reaction of palmitic acid with α,ω-alkanedithiols has been successfully demonstrated. nih.gov An immobilized lipase from Rhizomucor miehei was found to be highly effective for producing 1-S-mono-palmitoyl-hexanedithiol and 1-S-mono-palmitoyl-octanedithiol in high yields (80-90%). nih.gov
The reactivity in these enzymatic condensations is influenced by the nature of both the acyl donor (the succinate derivative) and the thiol. Lipases generally show a preference for primary alcohols and, by extension, primary thiols. The use of activated esters, such as vinyl esters, can also enhance the reaction rate in transesterification reactions for thioester synthesis. semanticscholar.orgmdpi.com
The following table summarizes the findings from related lipase-catalyzed thioester synthesis reactions, which can be considered indicative of the potential for this compound synthesis.
| Acyl Donor | Thiol | Enzyme | Conversion/Yield | Reference |
| Palmitic Acid | 1-Octadecanethiol | Candida antarctica lipase B | >98% Conversion | dss.go.th |
| Palmitic Acid | α,ω-Alkanedithiols | Rhizomucor miehei lipase | 80-90% Yield (Mono-thioester) | nih.gov |
| Methyl Palmitate | α,ω-Alkanedithiols | Rhizomucor miehei lipase | Less effective than thioesterification | nih.gov |
| Valeric Acid | Butanethiol | Immobilized lipase | >40% Conversion | researchgate.net |
| Benzyl Mercaptan | Vinyl Laurate | Thermomyces lanuginosus lipase | 61% Conversion (1:1 molar ratio) | semanticscholar.orgmdpi.com |
Role of Reaction Conditions and In-Situ Product Removal (e.g., molecular sieves)
The conditions under which the enzymatic condensation is performed play a critical role in the yield and efficiency of this compound synthesis. Key parameters include temperature, solvent, and, crucially, the removal of byproducts.
Enzymatic esterification and thioesterification are equilibrium-limited reactions. In the synthesis of this compound from dimethyl succinate and a thiol, methanol would be the byproduct. To drive the reaction towards the product side, this byproduct must be continuously removed from the reaction medium. A highly effective method for this in-situ product removal is the use of molecular sieves.
Molecular sieves, such as 4Å molecular sieves, are porous materials that can selectively adsorb small molecules like water or methanol from the reaction mixture. acs.orgresearchgate.net By sequestering the byproduct, they shift the reaction equilibrium, leading to significantly higher conversion rates and product yields. nih.gov For instance, in the lipase-catalyzed polycondensation of 11-mercaptoundecanoic acid, the presence of molecular sieves as a water absorbent was essential to produce a high molecular weight poly(thioester) in high yield. acs.orgresearchgate.net
The timing of the addition of molecular sieves can also be important. In some cases, adding them at the beginning of the reaction can be detrimental if they adsorb essential water required for maintaining the enzyme's catalytic conformation. nih.gov However, in many solvent-free or organic solvent-based systems for esterification, their presence from the start is beneficial. For example, in the synthesis of rutin (B1680289) stearate, the addition of molecular sieves increased both the reaction rate and the final yield. nih.gov Similarly, in the synthesis of short-chain flavor thioesters, a high conversion yield was achieved in a solvent-free medium in the presence of molecular sieves. researchgate.net
Other important reaction conditions include:
Temperature: Lipase activity is temperature-dependent, with optimal temperatures often ranging between 40°C and 70°C for many applications.
Solvent: While solvent-free systems are often preferred for their green credentials and high substrate concentrations, the use of a non-polar organic solvent can sometimes be advantageous for dissolving substrates and facilitating product recovery.
Enzyme Immobilization: The use of immobilized enzymes, such as Novozym 435, is standard practice. Immobilization enhances enzyme stability, allows for easy separation from the reaction mixture, and enables reuse of the biocatalyst, which is crucial for the economic viability of the process.
Reaction Chemistry and Mechanistic Investigations of Dimethyl Mercaptosuccinate
Thiol Group Reactivity
The thiol group in dimethyl mercaptosuccinate is the focal point of its reactivity, participating in a variety of chemical transformations. These reactions are fundamental to its application in polymer and materials science.
Oxidative Transformations: Disulfide Bond Formation in Polymeric Systems
The thiol group of mercaptosuccinate derivatives can undergo oxidation to form disulfide bonds, a reaction crucial for creating cross-linked polymeric structures. This process can be initiated by oxidizing agents or even air oxidation. For instance, dimethyl sulfoxide (B87167) (DMSO) has been employed to facilitate the oxidation of free thiols to disulfides in various systems. researchgate.net Stoichiometrically, two moles of a thiol react with one mole of a sulfoxide to yield one mole of a disulfide and one mole of a sulfide (B99878). researchgate.net
In the context of polymeric materials, this disulfide bond formation is a key mechanism for cross-linking. For example, thiolated cellulose, modified with mercaptosuccinate moieties, can form disulfide bonds, leading to cross-linked networks. nih.gov The presence of these reversible disulfide linkages can impart stimuli-responsive properties to the resulting polymers. researchgate.net The formation of disulfide bonds can be triggered by various stimuli, including changes in the redox environment. hep.com.cn This reversible nature of disulfide bonds is exploited in the design of "smart" materials that can degrade or change their structure in response to specific triggers. researchgate.net
The cross-linking through disulfide bonds significantly impacts the physical properties of the polymer, such as its rheological behavior and swelling capacity. nih.gov The extent of disulfide bond formation can be quantified, for instance, by using Ellman's test to determine the concentration of remaining free thiols and formed disulfide bonds. nih.gov
Here is a data table summarizing the impact of disulfide bond formation:
| Property | Effect of Disulfide Bond Formation | Reference |
| Network Structure | Formation of cross-linked polymeric networks | nih.gov |
| Stimuli-Responsiveness | Imparts redox-responsive properties | researchgate.nethep.com.cn |
| Mechanical Properties | Alters rheological behavior and swelling | nih.gov |
Thiol-Ene Click Reactions Involving this compound Derivatives
Thiol-ene "click" chemistry represents a highly efficient and versatile method for forming carbon-sulfur bonds and is characterized by high yields, stereoselectivity, and rapid reaction rates. wikipedia.orgalfa-chemistry.com This reaction involves the addition of a thiol to an alkene (an "ene") and can proceed through different mechanisms, primarily free-radical mediated additions and nucleophile-initiated Michael additions. wikipedia.orgalfa-chemistry.comnih.gov
Free-radical mediated thiol-ene reactions are typically initiated by light (photo-initiation) or heat in the presence of a radical initiator. wikipedia.orgwikipedia.org The process follows a radical chain mechanism involving initiation, propagation, and termination steps. wikipedia.orgmasterorganicchemistry.com
Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol. wikipedia.orgwikipedia.org
Propagation: The thiyl radical adds to an alkene in an anti-Markovnikov fashion to form a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain. wikipedia.orgwikipedia.org
Termination: The reaction ceases when two radicals combine. wikipedia.org
This type of reaction is advantageous for creating uniform polymer networks and is relatively insensitive to oxygen compared to other radical polymerizations. nih.govarkema.com The choice of initiator is crucial for an effective thiol-ene polymerization. For example, 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) is a suitable photoinitiator for many thiol-ene systems. dergipark.org.tr
The thiol-Michael addition is a conjugate addition reaction where a thiolate anion acts as a nucleophile and adds to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com This reaction is typically catalyzed by a base or a nucleophile. nih.govusm.edu
The mechanism involves:
Deprotonation of the thiol by a base to form a highly nucleophilic thiolate anion. nih.govmasterorganicchemistry.com
The thiolate anion attacks the β-carbon of the Michael acceptor. wikipedia.orgmasterorganicchemistry.com
The resulting enolate is protonated to yield the final thioether product. masterorganicchemistry.com
The rate of the nucleophile-initiated thiol-Michael reaction is influenced by the nucleophilicity of the catalyst rather than just its basicity (pKa). usm.edu This reaction is highly efficient for forming carbon-sulfur bonds and is widely used in materials synthesis. usm.eduresearchgate.net
The kinetics of thiol-ene reactions are complex and depend on several factors, including the structure of the thiol and the alkene, the reaction mechanism, and the reaction conditions. wikipedia.orgnih.gov
For nucleophile-initiated Michael additions , the reaction rate is influenced by the strength of the nucleophile and the nature of the Michael acceptor. usm.edunih.gov Mechanistic studies have shown that the reaction proceeds through a highly nonsynchronous process. nih.gov The efficiency of common catalysts can be ranked, with stronger bases generally leading to faster reactions. researchgate.net
The following table provides a comparative overview of the two main thiol-ene reaction mechanisms:
| Feature | Free-Radical Mediated Addition | Nucleophile-Initiated Michael Addition |
| Initiation | Light or heat with a radical initiator wikipedia.orgwikipedia.org | Base or nucleophile nih.govusm.edu |
| Alkene Type | Generally electron-rich alkenes wikipedia.org | Electron-deficient alkenes (Michael acceptors) wikipedia.orgmasterorganicchemistry.com |
| Addition Type | Anti-Markovnikov wikipedia.org | Conjugate (1,4-) addition wikipedia.org |
| Key Intermediate | Thiyl radical (RS•) and carbon-centered radical wikipedia.org | Thiolate anion (RS⁻) and enolate nih.govmasterorganicchemistry.com |
| Oxygen Sensitivity | Relatively insensitive nih.gov | Not applicable |
Nucleophile-Initiated Michael Additions
Participation in Radical Polymerization Processes (e.g., as evidenced by related mercaptosuccinate esters)
Mercaptan-containing compounds, including esters of mercaptosuccinic acid, can act as chain transfer agents (CTAs) in radical polymerization processes. arkema.comgoogle.comgoogle.com The function of a CTA is to control the molecular weight of the resulting polymer by terminating a growing polymer chain and initiating a new one. arkema.comnottingham.ac.uk This leads to polymers with lower average molecular weights and often a narrower molecular weight distribution. arkema.comgoogle.com
The chain transfer process involves the abstraction of a hydrogen atom from the thiol group of the CTA by the propagating polymer radical. This terminates the polymer chain and creates a new thiyl radical which can then initiate the polymerization of a new monomer molecule. nottingham.ac.uk The effectiveness of a mercaptan as a CTA depends on its structure. arkema.com For example, mercapto-methyl esters have been shown to be effective CTAs in free-radical emulsion polymerization. google.com
Ester Group Reactivity
The reactivity of the ester groups in this compound is a key aspect of its chemical behavior, influencing its role in various synthetic applications.
Transesterification Reactions in Polymer Synthesis
This compound serves as a valuable monomer in the synthesis of polyesters through transesterification reactions. wiley.com This process typically involves reacting the dimethyl ester with a diol, leading to the formation of a polyester (B1180765) and the release of methanol (B129727) as a byproduct. The removal of this volatile alcohol helps to drive the reaction equilibrium towards the formation of the polymer. wiley.com
Enzymatic catalysis, particularly with lipase (B570770) B from Candida antarctica (CAL-B), has proven to be an effective method for the polymerization of this compound. wiley.comnih.gov Studies have shown that CAL-B can catalyze the polycondensation of this compound with diols like 1,6-hexanediol (B165255) to produce linear polyesters. nih.govresearchgate.net Interestingly, the stereochemistry of this compound does not significantly impact its polymerizability when using CAL-B. conicet.gov.ar This enzymatic approach is part of a broader trend in using biocatalysts for polymer synthesis due to their high selectivity and environmentally friendly nature. conicet.gov.ar
The resulting polyesters, such as poly(hexanediol-2-mercaptosuccinate), possess pendant thiol groups that can be further modified. For instance, these thiol groups can be oxidized to form disulfide bonds, leading to cross-linked and insoluble materials. nih.gov This ability to create functional polyesters opens up possibilities for applications in areas like drug delivery and biomaterials. nih.gov
Table 1: Examples of Polymer Synthesis Utilizing this compound
| Diol Reactant | Catalyst | Resulting Polymer | Reference |
| 1,6-Hexanediol | Candida antarctica lipase B (CAL-B) | Poly(hexanediol-2-mercaptosuccinate) | nih.gov |
| Various diols | Lipases | Linear polyesters | wiley.com |
Hydrolysis Pathways of Mercaptosuccinate Esters
The ester groups of this compound are susceptible to hydrolysis, a reaction that breaks the ester bond to form a carboxylic acid and an alcohol. This process can be catalyzed by either acids or bases. geeksforgeeks.orglibretexts.orgdalalinstitute.com
In an acidic medium, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by a water molecule. geeksforgeeks.org This process is typically reversible. dalalinstitute.com
Base-catalyzed hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. geeksforgeeks.orglibretexts.org This reaction is generally irreversible because the resulting carboxylate anion is resonance-stabilized and less reactive towards the alcohol. libretexts.org
The rate of hydrolysis can be influenced by various factors, including pH and temperature. For instance, the chemical hydrolysis of related succinate (B1194679) esters has been observed to increase with rising pH. epa.gov The hydrolysis of mercaptosuccinate esters is a relevant pathway in their environmental degradation. asm.org
Cooperative Reactivity of Thiol and Ester Functionalities
The presence of both thiol (-SH) and ester (-COOCH₃) functional groups on the same molecule allows for cooperative reactivity, where both groups can participate in a reaction, often leading to unique products or enhanced reactivity. This is particularly evident in the context of metal ion chelation and certain enzymatic reactions.
The thiol group is a soft base and exhibits a strong affinity for soft acid metal ions. The oxygen atoms of the ester groups, while harder bases, can also participate in coordination. This dual functionality allows this compound and its hydrolysis product, mercaptosuccinic acid, to act as effective chelating agents for various metal ions. The ability of both the sulfur and oxygen atoms to bind to a metal center can lead to the formation of stable chelate rings.
In enzymatic systems, the interplay between the thiol and ester groups can be crucial. For instance, the enzyme-catalyzed functionalization of polymers containing pendant ester groups can be influenced by the presence of nearby thiol functionalities. While direct enzymatic modification of some polymeric esters can be hindered, the introduction of a spacer between the polymer backbone and the ester group can facilitate the reaction. researchgate.net The thiol group can also be a target for specific chemical modifications, such as in thiol-ene "click" chemistry, which allows for the efficient and selective formation of carbon-sulfur bonds under mild conditions. wiley.com This type of reaction is valuable for creating functionalized polymers and materials. researchgate.netwiley.com The thiol group can also be oxidized to form disulfide bridges, a reaction that is fundamental in protein structuring and can be used to crosslink polymers synthesized from mercaptosuccinate monomers. libretexts.org
Theoretical and Computational Mechanistic Studies
Theoretical and computational methods, particularly quantum chemical calculations, provide valuable insights into the reaction mechanisms, pathways, and intermediates involved in the chemistry of this compound. nih.govrsc.orgresearchgate.netnih.govresearchgate.net
Quantum Chemical Calculations for Reaction Pathways and Intermediates (e.g., DFT on related methylmercury (B97897) formation)
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net While specific DFT studies solely on this compound are not extensively reported in the provided context, the principles can be applied to understand its reactivity. For instance, DFT calculations have been instrumental in elucidating the mechanisms of metal ion complexation by related thiol-containing carboxylic acids like meso-2,3-dimercaptosuccinic acid (DMSA). researchgate.net These studies reveal details about bond energies, charge transfer, and the nature of the interactions (covalent vs. electrostatic) between the ligand's sulfur and oxygen atoms and the metal ion. researchgate.net
Extrapolating from these principles, DFT could be used to model the transition states and intermediates in the hydrolysis and transesterification reactions of this compound, providing a deeper understanding of the reaction kinetics and thermodynamics.
Furthermore, DFT has been applied to study the formation of highly toxic dimethylmercury (B1214916) from methylmercury in the presence of sulfur-containing compounds. ornl.govosti.gov These studies have shown that sulfide surfaces can facilitate the formation of dimethylmercury through a transmethylation reaction. osti.gov Relativistic quantum chemical calculations have been used to propose mechanisms that are in good agreement with experimental observations. ornl.gov Given that the thiol group of this compound can interact strongly with mercury, researchgate.net computational studies could clarify its potential role in the speciation and transformation of mercury in the environment. Such calculations can help predict reaction pathways and the stability of intermediates, offering insights that are often difficult to obtain through experimental means alone. nih.govresearchgate.netnih.gov
Coordination Chemistry and Ligand Properties of Dimethyl Mercaptosuccinate
Chelation Behavior and Metal Binding Affinity
The chelation behavior of dimethyl mercaptosuccinate is largely defined by its ability to form stable complexes with heavy metal ions. The esterification of the carboxyl groups of its parent compound, DMSA, significantly alters its coordination properties. capes.gov.br
Denticity and Coordination Modes with Transition Metal Ions (e.g., Hg2+, Cd2+, Pb2+)
This compound typically acts as a bidentate ligand, coordinating to metal ions through its two sulfur atoms. capes.gov.br This is a notable difference from meso-dimercaptosuccinic acid (DMSA), where the coordination mode depends on the metal ion. For instance, with Pb2+ and Cd2+, DMSA coordinates through one oxygen and one sulfur atom, while with Hg2+, it uses both sulfur atoms. capes.gov.brannualreviews.org However, the dimethyl ester of meso-DMSA consistently utilizes its two sulfur atoms to coordinate with Hg2+, Cd2+, and Pb2+. capes.gov.brannualreviews.org
The interaction with these soft metal cations is favored due to the soft nature of the sulfur donor atoms, aligning with the Hard and Soft Acids and Bases (HSAB) principle. jcimcr.org The resulting complexes with this compound are often five-membered chelate rings, which are thermodynamically stable.
Stereochemical Influence on Metal Complexation
The stereochemistry of this compound plays a crucial role in its complexation with metal ions. The meso form of this compound (meso-DiMeDMSA) has a specific staggered conformation of its methyl ester and sulfhydryl groups. nih.gov This predefined spatial arrangement of the donor atoms influences the geometry of the resulting metal complexes. For example, the complex anion [Cd(DiMeDMSA)2]2- adopts a distorted tetrahedral geometry around the cadmium ion, forming a mononuclear CdS4 kernel. nih.gov
Structural Characterization of Metal Complexes
The structures of this compound-metal complexes have been investigated using various analytical techniques to understand their solid-state and solution-phase behavior.
Solid-State Structures via X-ray Crystallography
Table 1: Crystallographic Data for a this compound Complex
| Parameter | Value |
|---|---|
| Compound | [(CH₃)₄N]₂[Cd(meso-DiMeDMSA)₂] |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Coordination Geometry | Distorted Tetrahedron |
| Metal Center | Cd²⁺ |
| Donor Atoms | Sulfur |
| Ligand Conformation | Staggered |
Data sourced from studies on meso-DiMeDMSA complexes. nih.gov
Solution-Phase Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of metal complexes in solution. numberanalytics.comnsf.gov Multinuclear NMR studies (1H, 13C, and 113Cd) on the [Cd(DiMeDMSA)2]2- complex have shown that its structure in solution is similar to that in the solid state. nih.gov 1H NMR spectroscopy has been particularly effective in monitoring the competitive binding of this compound for metal ions like Zn2+ and Cd2+ in the presence of proteins such as metallothionein. nih.gov This technique provides valuable information on the ligand's conformation and the coordination environment of the metal ion in the solution phase. cdnsciencepub.com
Vibrational Analysis of Metal-Ligand Interactions through Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides insights into the coordination of this compound to metal ions by analyzing the vibrational frequencies of its functional groups. osti.govnumberanalytics.com Upon complexation, changes in the stretching frequencies of the S-H and C=O bonds can indicate their involvement in metal binding. The disappearance or significant shift of the S-H stretching band is a strong indicator of coordination through the sulfur atom. annualreviews.org Similarly, shifts in the C=O stretching frequency can provide evidence of interaction between the ester carbonyl group and the metal ion, although coordination is primarily through the sulfur atoms. capes.gov.brmdpi.com IR spectroscopy can also be used to distinguish between different stereoisomers of DMSA and their complexes. annualreviews.org
Table 2: Key IR Spectral Data for this compound and its Metal Complexes
| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |
|---|---|---|---|
| S-H stretch | ~2550 | Absent or Broadened | Indicates S-H bond cleavage and M-S bond formation. |
| C=O stretch (ester) | ~1735 | Minor shift | Suggests weak or no direct coordination through the carbonyl oxygen. |
Approximate frequencies based on typical thiol and ester IR data. annualreviews.orgmdpi.com
Computational Studies in Coordination Chemistry
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricacies of coordination complexes. These methods provide detailed insights into the geometric and electronic properties that govern the stability and reactivity of metal-ligand systems. While direct computational studies on this compound complexes are not extensively documented in dedicated publications, a wealth of information can be derived from the comprehensive theoretical work performed on its parent, mercaptosuccinic acid (DMSA), and related thiol-containing ligands. These studies serve as a crucial foundation for understanding and predicting the behavior of DMMS in coordination environments.
In studies of the parent compound, meso-2,3-dimercaptosuccinic acid (DMSA), DFT calculations have been employed to predict stable structures of its complexes with various metal ions. For instance, calculations using the B3LYP functional and the 6-31G(d,p) basis set have been used to identify the most stable conformations of DMSA-metal complexes. researchgate.net These studies reveal that the coordination mode and stability are highly dependent on the specific metal ion involved. annualreviews.org For this compound, esterification of the carboxyl groups significantly alters the available coordination sites, leading to different geometric arrangements compared to the parent acid. The primary binding is expected through the two sulfur atoms, a hypothesis that can be rigorously tested and confirmed through DFT-based geometry optimization. annualreviews.org Such calculations can also determine the binding energy of the complex, providing a quantitative measure of its stability. scielo.org.co
Table 1: Representative DFT Functionals and Basis Sets in Coordination Chemistry Studies
| Component | Examples | Application |
|---|---|---|
| DFT Functional | B3LYP, BP86, wb97x | Approximates the exchange-correlation energy, crucial for describing electron-electron interactions in the complex. acs.orgscielo.org.coresearchgate.net |
| Basis Set | 6-31G(d,p), 6-311++G**, LANL2DZ | Defines the set of mathematical functions used to represent the electronic wavefunctions of each atom. The choice depends on the desired accuracy and computational cost. researchgate.netrsc.org |
| Solvation Model | IEFPCM, COSMO | Simulates the effect of a solvent on the complex's geometry and stability, providing a more realistic model of its behavior in solution. researchgate.netrsc.orgresearchgate.net |
This table is generated based on common practices in computational chemistry and data from related studies.
The electronic structure of a coordination complex dictates its chemical properties, including its reactivity and spectroscopic characteristics. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The interaction between the ligand's HOMO (electron-donating) and the metal's LUMO (electron-accepting) is fundamental to the formation of the coordination bond. libretexts.org
For ligands like this compound, the sulfur atoms are expected to be the primary sites for electron donation. DFT studies on the related mercaptosuccinic acid (MSA) have shown that the sulfur atom contributes significantly to the HOMO, making it the most likely site for coordination with a metal ion like Au+. rsc.orgrsc.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the kinetic stability of the complex; a larger gap generally implies greater stability. researchgate.net
Analysis of the electronic properties of DMMS-metal complexes would involve calculating parameters such as:
HOMO and LUMO energies: To understand the electron-donating and accepting capabilities. researchgate.net
HOMO-LUMO gap: To predict the chemical reactivity and stability. researchgate.net
Electron density distribution: To identify the regions of the molecule involved in bonding. acs.org
Fuzzy bond order: To quantify the strength and nature (covalent vs. ionic) of the metal-ligand bonds. rsc.org
These calculations provide a detailed picture of the bonding within the complex, explaining why certain metals prefer specific coordination geometries and how the electronic properties of the ligand are modified upon coordination. rsc.orgresearchgate.net
Density Functional Theory (DFT) for Complex Geometry Optimization and Stability Analysis
Ligand Exchange Reactions and Dynamics in Metal Systems
Ligand exchange is a fundamental reaction in coordination chemistry where a ligand in a complex is replaced by another. The dynamics of these reactions—how and how fast they occur—are crucial for understanding the behavior of metal complexes in various chemical and biological environments. fudan.edu.cnrsc.org The mechanisms of ligand exchange can range from dissociative (D), where a ligand detaches before the new one binds, to associative (A), where the new ligand attaches first, forming a higher-coordination intermediate. chemrxiv.org
For this compound, its role in ligand exchange processes is of particular interest in applications such as the surface functionalization of nanoparticles. For example, DMMS can be used to displace other ligands, like oleic acid, from the surface of magnetite nanoparticles. Current time information in Berlin, DE. This process relies on the strong affinity of the sulfur atoms in DMMS for the metal ions on the nanoparticle surface, driving the exchange reaction forward.
The study of these dynamics can be approached computationally, using methods like molecular dynamics (MD) simulations, often in conjunction with DFT to accurately describe the potential energy surface of the reaction. rsc.org Such studies can elucidate the transition states and calculate the energy barriers for ligand exchange, providing insights into the reaction rates, which can vary over many orders of magnitude depending on the metal ion and the ligands involved. chemrxiv.org While specific studies on the ligand exchange dynamics of DMMS are not prevalent, the principles derived from studies of other thiol-containing ligands and metal systems provide a solid framework for predicting its behavior. fudan.edu.cnnih.gov
Comparative Analysis of Coordination Properties: Dimethyl Ester vs. Parent Acid (Mercaptosuccinic Acid)
A comparative analysis of this compound (DMMS) and its parent acid, mercaptosuccinic acid (MSA or DMSA), reveals the profound impact of esterification on coordination properties. The primary difference lies in the available donor atoms and their acidity.
Mercaptosuccinic acid is a multidentate ligand with four potential donor sites: two thiol groups and two carboxylic acid groups. Current time information in Berlin, DE. The coordination mode of DMSA is highly dependent on the metal ion. For example, with Pb(II) or Cd(II), coordination occurs through one sulfur and one oxygen atom. annualreviews.org In contrast, with Hg(II) or Ni(II), coordination involves both sulfur atoms. annualreviews.org This versatility is a key feature of DMSA's coordination chemistry.
Esterification of the carboxylic acid groups to form this compound removes the carboxylate oxygen atoms as potential coordination sites. Consequently, DMMS primarily acts as a bidentate ligand, coordinating through its two sulfur atoms. annualreviews.org This change in coordination behavior has significant chemical implications. For instance, in studies involving cadmium, the dimethyl ester of meso-DMSA was found to coordinate with Cd(II) via its two sulfur atoms, whereas the parent meso-DMSA coordinates via one sulfur and one oxygen. annualreviews.orgdeepdyve.com This difference in coordination directly affects the properties and biological activity of the resulting complexes. deepdyve.com
Table 2: Comparison of Coordination Properties: DMMS vs. MSA
| Property | This compound (DMMS) | Mercaptosuccinic Acid (MSA/DMSA) |
|---|---|---|
| Potential Donor Atoms | 2 Thiol (S) groups | 2 Thiol (S) groups, 2 Carboxyl (O) groups |
| Primary Coordination Mode | Bidentate (S,S) annualreviews.org | Varies: Monodentate, Bidentate (S,O or S,S), Bridging annualreviews.org |
| Coordination with Cd(II), Pb(II) | S,S coordination annualreviews.org | S,O coordination annualreviews.org |
| Coordination with Hg(II), Ni(II) | S,S coordination annualreviews.org | S,S coordination annualreviews.org |
| Acidity | Thiol pKa values are influenced by the ester groups. | Possesses both thiol and carboxylic acid pKa values. Current time information in Berlin, DE. |
This table is compiled from data found in the cited research articles.
The stability of the metal complexes also differs. The stability constants of metal chelates with DMSA have been determined for various metals, showing that the zinc(II) chelate is more stable than the nickel(II) chelate, which is typical when a sulfur-metal bond is present. Current time information in Berlin, DE. The esterification in DMMS alters the electronic properties of the thiol groups, which in turn influences the stability constants of its metal complexes, a subject that warrants further quantitative investigation.
Advanced Applications of Dimethyl Mercaptosuccinate in Materials Science
Polymer Synthesis and Engineering
The incorporation of dimethyl mercaptosuccinate into polymer chains allows for precise control over the final properties of the material. The pendant thiol groups act as sites for a variety of chemical transformations, facilitating the creation of functional polyesters, post-polymerization modifications, and cross-linked networks.
Polycondensation Reactions for Functional Polyesters with Pendant Thiol Groups
The direct synthesis of aliphatic polyesters featuring pendant thiol groups can be effectively achieved through the polycondensation of this compound with various diols. acs.orgtandfonline.comresearchgate.net A highly successful method involves enzymatic catalysis, which offers remarkable selectivity, proceeding under mild conditions without the need for protecting the thiol group. acs.orgtandfonline.comresearchgate.net
Specifically, immobilized lipase (B570770) from Candida antarctica (lipase CA or CALB) has been used to catalyze the polycondensation of dimethyl 2-mercaptosuccinate and a diol, such as 1,6-hexanediol (B165255). tandfonline.comacs.org These reactions are typically carried out in bulk (solvent-free) or in an organic solvent at temperatures around 70°C. acs.orgacs.org This enzymatic approach prevents side reactions like the formation of disulfide or thioester linkages during polymerization. acs.org The resulting functional polyesters can achieve weight-average molecular weights (Mw) ranging from 14,000 to 27,000 g/mol in high yields. acs.orgacs.org The content of the free mercapto groups within the polyester (B1180765) can also be controlled by copolymerizing with other monomers. acs.orgsci-hub.box
| Co-monomer | Catalyst | Reaction Conditions | Resulting Polymer Mw (g/mol) | Key Feature | Reference |
|---|---|---|---|---|---|
| Hexane-1,6-diol | Immobilized Lipase from Candida antarctica (CALB) | Bulk, 70°C, 48 hr | 14,000 - 17,000 | Polyester with free pendant mercapto groups. tandfonline.comacs.org | tandfonline.comacs.org |
| Various diols | Immobilized Lipase from Candida antarctica (CALB) | Organic solvent, 70°C | 17,000 - 27,000 | High yield without reaction at the mercapto group. acs.org | acs.org |
Post-Polymerization Modification Strategies Utilizing Thiol Functionality
The pendant thiol groups incorporated into polyesters via this compound serve as a versatile platform for a wide array of post-polymerization modifications. tandfonline.comsemanticscholar.org This strategy allows for the introduction of new functionalities and the tailoring of material properties after the initial polymer backbone has been synthesized. tandfonline.comresearchgate.net The high reactivity and specific chemistry of the thiol group enable diverse modification pathways. acs.orgtandfonline.com
One significant application of this strategy is the grafting of biologically active molecules. acs.org For example, cysteine-containing peptides, such as the cell-binding motif RGD, can be attached to the polymer backbone. acs.org This is often achieved through a two-step modification reaction, potentially involving the conversion of the thiol to a more reactive intermediate like a pyridyl disulfide, which can then readily react with the thiol on the peptide. acs.org This approach allows for the even distribution of bioactive ligands throughout a polymeric device, such as a 3D porous scaffold, to enhance cell adhesion and other biological functions. acs.org The versatility of thiol chemistry opens the door to numerous modifications, enabling the creation of tailor-made materials for biomedical applications from a single parent polymer. tandfonline.comsemanticscholar.org
Formation of Cross-linked Polymeric Networks via Disulfide Bridges
A key feature of polyesters synthesized with this compound is their ability to form cross-linked networks. acs.org The pendant thiol groups can be easily oxidized to form disulfide bonds (-S-S-), which act as covalent links between polymer chains. acs.orgacs.org This cross-linking process can be initiated under mild conditions, such as through air oxidation in a solvent like dimethyl sulfoxide (B87167) (DMSO). acs.orgacs.orgsci-hub.box The resulting materials are typically insoluble gels or films. acs.orgacs.org
A crucial advantage of these disulfide cross-links is their reversibility. nih.govgoogle.com The disulfide bonds can be cleaved back to free thiols through reduction, for instance, by using reagents like dithiothreitol. google.com This allows the cross-linked network to be broken down, reverting the material from an insoluble gel to a soluble polymer. acs.orggoogle.com This dynamic covalent chemistry enables the design of "smart" materials that can be degraded or re-formed in response to a specific chemical stimulus, which is highly desirable for applications like drug delivery systems and recyclable thermosets. nih.govgoogle.comnih.gov The formation of these reversible networks enhances the structural stability of materials while allowing for on-demand degradation. nih.gov
Application in Green Polymer Chemistry Methodologies
The synthesis of functional polyesters from this compound aligns well with the principles of green polymer chemistry. nih.gov A major contribution to its green credentials is the use of enzyme catalysis for polymerization. acs.orgnih.gov Lipases, such as CALB, are biodegradable, operate under mild temperature conditions (e.g., 70°C), and exhibit high chemoselectivity. tandfonline.comnih.gov This selectivity eliminates the need for protection/deprotection steps for the thiol group, which would otherwise generate additional waste and consume more energy. tandfonline.com
Furthermore, these enzymatic polycondensations can often be performed in bulk, meaning without the use of volatile and often hazardous organic solvents. acs.orgsci-hub.boxnih.gov Eliminating solvents simplifies purification, reduces environmental impact, and lowers costs. The monomers themselves, such as succinic acid and various diols (e.g., 1,3-propanediol), can be derived from renewable, non-petroleum resources like glucose through fermentation processes, further enhancing the sustainability of the final polymer. google.com
Design of Functional Materials
The unique reactivity of the thiol groups derived from this compound is instrumental in the bottom-up design of sophisticated functional materials, such as hydrogels for biomedical applications.
Hydrogel Formation through Thiol-Ene Chemistry
Polyesters bearing pendant thiol groups are excellent precursors for creating hydrogels via thiol-ene "click" chemistry. nih.gov This reaction involves the covalent bond formation between a thiol group (-SH) and an alkene or "ene" group (-C=C-). nih.gov Hydrogels can be formed by mixing the thiol-functionalized polyester with a multi-functionalized macromer containing 'ene' groups, such as PEG-norbornene. nih.govrsc.orgnih.gov
The thiol-ene reaction can proceed via two main pathways: a base-catalyzed Michael addition or a radically-mediated reaction. nih.gov The radically-mediated pathway is particularly useful as it can be initiated by light (photopolymerization) in the presence of a photoinitiator. nih.govrsc.org This provides excellent spatial and temporal control over the gelation process, allowing the hydrogel to be formed in situ under mild, aqueous conditions that are compatible with biological systems. nih.govrsc.org
By adjusting parameters such as the molecular weight of the precursors, the stoichiometry of thiol to ene groups, and the light irradiation conditions, the physical and mechanical properties of the resulting hydrogel (e.g., mesh size, stiffness, and degradation rate) can be precisely controlled. nih.govrsc.orgnih.gov This tunability makes thiol-ene hydrogels derived from mercaptosuccinate-containing polymers highly attractive for advanced applications, including the controlled release of therapeutics and as scaffolds for tissue engineering. nih.gov
Synthesis of Dendrimers and Highly Branched Architectures
This compound serves as a valuable monomer in the synthesis of highly branched polymers, a class of macromolecules that includes dendrimers and hyperbranched polymers. rsc.org These materials are of significant interest due to their unique three-dimensional, globular architectures and the high density of functional groups at their periphery. rsc.orgrsc.org The synthesis of these structures can be approached through various methods, including divergent and convergent strategies, where successive generations of monomers are added to a core or built up as dendritic wedges before attachment to a core, respectively. nih.govscispace.comkirj.ee
A key method for polymerizing this compound involves enzyme-catalyzed reactions. Research has demonstrated that both enantiomers of this compound can undergo polycondensation with diols, such as 1,6-hexanediol, in the presence of lipase B from Candida antarctica (CAL-B). d-nb.infoconicet.gov.ar This enzymatic approach is noteworthy as the polymerizability of this compound is independent of its stereochemistry in this specific reaction. conicet.gov.ar The resulting polyesters feature pendant mercapto groups, which are available for further reactions, such as cross-linking through air oxidation of the thiols to form disulfide bonds. conicet.gov.ar This method provides a pathway to creating well-defined, functional, and branched polymeric architectures.
Table 1: Enzymatic Polymerization of this compound This table summarizes the findings from lipase-catalyzed polycondensation reactions involving this compound.
| Monomers | Catalyst | Key Finding | Resulting Polymer Feature | Reference |
|---|---|---|---|---|
| This compound (both enantiomers), 1,6-Hexanediol | Candida antarctica lipase B (CAL-B) | Polymerizability is independent of the monomer's stereochemistry. | Polyester with pendant mercapto (-SH) groups. | conicet.gov.ar |
Preparation of Functional Organosilicon Compounds
The preparation of functional organosilicon compounds can be effectively achieved using this compound through the thiol-ene "click" reaction. wikipedia.org This reaction involves the addition of a thiol group across a carbon-carbon double bond (an 'ene'), a process that can be initiated by radicals or UV light. wikipedia.orgresearchgate.net It is a highly efficient and versatile method for creating silicon-carbon bonds and introducing specific functionalities into organosilicon molecules. mdpi.com
In a typical synthesis, this compound can be reacted with vinyl-containing organosilanes, such as dimethyl(vinyl)silane. The thiol group of the mercaptosuccinate adds to the vinyl group of the silane (B1218182) in an anti-Markovnikov fashion. wikipedia.org This reaction proceeds with high yields and can be performed while preserving other sensitive bonds within the molecule, such as the Si-H bond in certain substrates. researchgate.net The resulting products are organosilicon compounds functionalized with a thioether linkage and ester groups, which can be used as monomers or building blocks for more complex materials. mdpi.com
Table 2: Thiol-Ene Synthesis of Functional Organosilicon Compounds This table details a representative thiol-ene reaction for the functionalization of an organosilicon compound with a mercaptosuccinate derivative.
| Reactant 1 | Reactant 2 | Initiation Method | Key Outcome | Yield | Reference |
|---|---|---|---|---|---|
| Dimethyl(vinyl)silane | Mercaptosuccinic acid* | Radical (AIBN) or UV initiation | Forms a functional hydride silane without affecting the Si-H bond. | ~96% | researchgate.net |
Note: This specific example uses mercaptosuccinic acid, the parent diacid of this compound. The reactivity principle is directly applicable.
Surface Modification and Patterning Applications in Material Surfaces
The thiol functionality of this compound makes it an excellent agent for surface modification and patterning, primarily through the thiol-ene click reaction. nih.govrsc.org This strategy allows for the covalent attachment of the molecule to surfaces containing alkene (vinyl) groups, thereby altering the surface's chemical and physical properties, such as hydrophilicity and reactivity. nih.govwikipedia.org
Surface patterning involves the spatial control of this modification. wikipedia.org A common technique is to use photolithography, where UV light is passed through a photomask to initiate the thiol-ene reaction only in specific, illuminated areas of a surface. wikipedia.orglevkingroup.com An alkene-functionalized surface can be exposed to a solution of this compound and a photoinitiator; irradiation through a mask creates a pattern where the mercaptosuccinate is bound. levkingroup.com The unreacted areas remain available for subsequent modification with other molecules, enabling the creation of complex, multifunctional surface patterns. nih.govlevkingroup.com This approach has been used to create superhydrophilic-superhydrophobic micropatterns and to immobilize biomolecules. levkingroup.com The ester groups of the attached this compound can also be further hydrolyzed to carboxylic acids, providing a negatively charged, hydrophilic surface. acs.orgresearchgate.net
Table 3: Strategies for Surface Modification and Patterning This table outlines various approaches utilizing thiol-ene chemistry for creating functional and patterned surfaces.
| Strategy | Substrate/Molecule | Thiol Source | Key Principle | Application | Reference |
|---|---|---|---|---|---|
| Photopatterning | Alkyne-functionalized porous polymer | Cysteine-containing peptides | UV-triggered thiol-yne reaction through a photomask to create patterned functionality. | Patterning of biomolecules, creating superhydrophobic-superhydrophilic micropatterns. | levkingroup.com |
| Wrinkled Elastomer Functionalization | Acrylate-rich elastomer surface | Multi-functional thiols | A two-step thiol-Michael reaction to create a thiol-rich surface for further functionalization. | Engineering cell alignment and adhesion. | nih.gov |
| Gold Nanoparticle Modification | Citrate-reduced gold nanoparticles | 2-Mercaptosuccinic acid (MSA) | Replacement of citrate (B86180) ligands with MSA via Au-S bond formation. | Improved nanoparticle stability; introduction of carboxylic acid functionality. | acs.orgresearchgate.net |
Theoretical and Computational Chemistry of Dimethyl Mercaptosuccinate
Molecular Structure and Conformational Analysis
Conformational analysis is the study of the different spatial arrangements, or conformers, that a molecule can adopt due to the rotation around its single bonds. acs.org For dimethyl mercaptosuccinate, the key rotations occur around the C-C and C-S bonds of its succinate (B1194679) backbone.
Experimental determination through single-crystal X-ray diffraction has provided definitive structural information for the meso form of this compound (meso-DiMeDMSA). nih.gov This analysis revealed that the molecule adopts a staggered conformation, which is generally the most stable arrangement for acyclic systems as it minimizes steric hindrance between adjacent atoms and groups. nih.govrsc.org In this conformation, the two methyl ester groups and the two sulfhydryl (-SH) groups are positioned to be as far apart as possible. nih.gov
Computational methods, such as semiempirical calculations and Density Functional Theory (DFT), can be used to perform a more detailed conformational analysis. ibm.commdpi.com These methods calculate the potential energy of the molecule as a function of the torsion angles of its rotatable bonds. The results of such an analysis can be visualized on a potential energy surface, identifying low-energy conformers (stable states) and the energy barriers between them. For esters of dicarboxylic acids, computational studies have shown a preference for specific conformations due to a balance of hyperconjugation and dipole minimization effects. wikipedia.org
Table 1: Key Conformational Descriptors for this compound
| Conformer Type | Description | Relative Stability |
|---|---|---|
| Anti | The two largest groups on adjacent carbons (e.g., the two ester groups) are 180° apart. | Most Stable |
| Gauche | The two largest groups on adjacent carbons are 60° apart. | Less Stable (due to steric strain) |
| Eclipsed | Groups on adjacent carbons are aligned, maximizing repulsion. | Least Stable (high torsional strain) |
This table represents a generalized summary of conformational stabilities applicable to molecules like this compound.
Reaction Mechanism Elucidation and Energetic Profiles through DFT
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and elucidate the step-by-step pathways of chemical reactions. numberanalytics.comnumberanalytics.com By modeling reactions involving this compound, DFT can provide a detailed understanding of its chemical transformations, such as oxidation, ester hydrolysis, or metal chelation. nih.govannualreviews.org
The general process involves calculating the energies of reactants, products, and any intermediates and transition states along a proposed reaction coordinate. numberanalytics.com This allows for the construction of an energetic profile, or reaction profile, which maps the energy of the system as it progresses from reactants to products.
Identification of Transition States and Activation Barriers
A critical aspect of mechanism elucidation is the identification of the transition state—the highest energy point on the reaction pathway connecting reactants and products (or intermediates). researchgate.net The structure at this point is an unstable, fleeting arrangement of atoms. The energy difference between the reactants and the transition state is known as the activation energy or activation barrier. rsc.org This barrier determines the rate of a reaction; a higher barrier corresponds to a slower reaction.
DFT calculations are widely used to locate transition state structures and compute their energies. rsc.orgconfex.com While specific DFT studies detailing reaction mechanisms for this compound are not widely published, this methodology would be essential for understanding its reactivity. For example, in the oxidation of its two thiol groups to form an intermolecular disulfide bridge, DFT could model the approach of an oxidizing agent, the breaking of the S-H bonds, and the formation of the S-S bond, identifying the activation barrier for this process. nih.govmasterorganicchemistry.com
Table 2: Hypothetical Energetic Profile for a Reaction Step
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials (e.g., this compound + Oxidant) | 0 (Reference) |
| Transition State | Highest energy structure along the reaction coordinate. | +E_a (Activation Energy) |
| Products | Final materials (e.g., Oxidized Dimer) | ΔE_rxn (Reaction Energy) |
This table illustrates the key components of a reaction energy profile that can be calculated using DFT.
Assessment of Solvent Effects in Computational Models
Chemical reactions are often carried out in a solvent, which can significantly influence reaction rates and mechanisms. numberanalytics.com Computational models can account for these effects in two primary ways: explicit models, where individual solvent molecules are included in the calculation, and implicit models, which represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.org
The Polarizable Continuum Model (PCM) and its variants (like IEF-PCM and C-PCM) are the most common implicit solvation models. wikipedia.orgnumberanalytics.com In these models, the solute molecule is placed in a cavity within the solvent continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated. ohio-state.edu This approach provides a computationally efficient way to assess how a solvent might stabilize or destabilize reactants, products, and, most importantly, transition states, thereby altering the activation energy of the reaction. mdpi.comnumberanalytics.com For a molecule like this compound, with its polar ester groups, modeling solvent effects would be crucial for accurately predicting its reactivity in different environments, such as water versus a nonpolar organic solvent.
Prediction of Reactivity and Selectivity in Organic Transformations
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules. csmres.co.uk By analyzing the electronic structure of this compound, one can predict which sites are most likely to react and under what conditions. acs.orgnih.gov
Key methods for this include:
Frontier Molecular Orbital (FMO) Theory : This theory posits that reactions are often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. nsps.org.ng The energies and spatial distributions of the HOMO and LUMO of this compound can indicate its nucleophilic and electrophilic sites. The thiol groups are expected to be major contributors to the HOMO, making them nucleophilic and susceptible to oxidation or reaction with electrophiles.
Molecular Electrostatic Potential (MEP) Mapping : An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
Comparing Activation Barriers : When a molecule can undergo multiple reaction pathways, DFT can be used to calculate the activation barrier for each path. rsc.orgacs.org The pathway with the lowest barrier is predicted to be the dominant one, thus determining the reaction's selectivity (e.g., regioselectivity or chemoselectivity). For instance, one could compare the barriers for nucleophilic attack at the ester carbonyl carbon versus S-alkylation at the thiol to predict the outcome of a reaction with an alkyl halide. masterorganicchemistry.com
Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting reaction outcomes with high accuracy. chemrxiv.org
Analysis of Intermolecular Interactions and Their Influence on Chemical Behavior
Intermolecular interactions are the forces that exist between molecules and are critical in determining the physical properties and chemical behavior of a substance. savemyexams.comgantep.edu.tr For this compound, several types of intermolecular forces are significant.
Dipole-Dipole Interactions : The ester functional groups (C=O) in this compound are polar, creating permanent molecular dipoles. These lead to attractive dipole-dipole forces between molecules. brainly.comstackexchange.com
London Dispersion Forces : These forces, arising from temporary fluctuations in electron density, exist between all molecules and increase with molecular size and surface area. savemyexams.com
Hydrogen Bonding : While the S-H bond is much less polar than an O-H bond, weak hydrogen bonding involving the thiol hydrogen as a donor is possible. masterorganicchemistry.comwikipedia.org The carbonyl oxygens of the ester groups can act as hydrogen bond acceptors.
Specific Interactions : Experimental studies have shown that this compound can form both intramolecular and intermolecular disulfide bridges upon oxidation. nih.gov Furthermore, its thiol groups are excellent ligands for metal ions, readily coordinating with soft metals like cadmium (Cd²⁺), lead (Pb²⁺), and mercury (Hg²⁺). nih.govannualreviews.org This chelating ability is a defining feature of its chemical behavior. Computational studies can model these interactions, providing insight into the geometry and stability of the resulting metal complexes. nih.gov
Table 3: Summary of Intermolecular Interactions in this compound
| Interaction Type | Description | Consequence |
|---|---|---|
| Dipole-Dipole | Attraction between permanent dipoles of ester groups. | Contributes to cohesion in the liquid state. |
| London Dispersion | Temporary induced dipoles across the molecule. | Universal force, increases with molecular size. |
| Hydrogen Bonding | Weak interaction between S-H donor and C=O acceptor. | Minor contribution to intermolecular forces. masterorganicchemistry.comwikipedia.org |
| Disulfide Bridge | Covalent bond formed via oxidation of two thiol groups. | Leads to dimerization or polymerization. nih.gov |
| Metal Chelation | Coordination of sulfur atoms with metal ions. | Forms stable metal complexes. nih.govannualreviews.org |
Advanced Analytical and Characterization Methodologies for Dimethyl Mercaptosuccinate and Its Derivatives
Spectroscopic Techniques in Structural and Mechanistic Investigations
Spectroscopy is a cornerstone in the study of dimethyl mercaptosuccinate, providing detailed insight into its structure, functional groups, and behavior in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its derivatives. Both ¹H and ¹³C NMR provide direct information about the carbon-hydrogen framework of the molecule. bhu.ac.in
In a study of a cadmium complex with the dimethyl ester of meso-2,3-dimercaptosuccinic acid (meso-DiMeDMSA), multinuclear (¹H, ¹³C, and ¹¹³Cd) magnetic resonance spectroscopy was used to confirm that the solution-state structure of the complex was similar to its solid-state structure. nih.gov For a cellulose–mercaptosuccinate derivative, ¹H NMR signals corresponding to the CH₂ and CH protons of the mercaptosuccinate moiety were identified, confirming the successful conjugation. libretexts.org
Furthermore, ¹H NMR serves as a powerful technique for monitoring reaction dynamics. It has been effectively used to track the competition for metal ions between meso-DiMeDMSA and proteins by observing changes in the protein's tertiary structure. nih.gov The technique is broadly applied for real-time monitoring to determine reaction endpoints, identify intermediates, and understand kinetic profiles. researchgate.net For instance, the related hydrogenation of dimethyl acetylenedicarboxylate (B1228247) to dimethyl succinate (B1194679) has been monitored in real-time, showcasing NMR's capability to follow the build-up and decay of product signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Predicted data serves as a reference for experimental analysis.
| Nucleus | Predicted Chemical Shift (ppm) in D₂O |
|---|---|
| ¹H | Varies; distinct signals for methoxy, methylene, and methine protons are expected. |
| ¹³C | Varies; distinct signals for carbonyl, methoxy, methylene, and methine carbons are expected. |
Source: Human Metabolome Database, 2021. hmdb.ca
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound and its derivatives. The covalent bonds in a molecule vibrate at specific frequencies, and when these frequencies match the frequency of infrared radiation, absorption occurs, creating a unique spectral fingerprint. msu.edu
The IR spectrum of this compound is characterized by several key absorption bands. The most prominent is the C=O stretching vibration of the ester groups, which is typically strong and appears in the region of 1750-1735 cm⁻¹. vscht.czspectroscopyonline.com Another important, though weaker, absorption is the S-H stretch of the thiol group, expected around 2600-2550 cm⁻¹. libretexts.org For its parent compound, mercaptosuccinic acid, the IR spectrum clearly shows these characteristic absorptions. annualreviews.org In derivatives, such as metal complexes, shifts in these bands can indicate which functional groups are involved in coordination. annualreviews.org For example, in DMSA-coated iron oxide nanoparticles, the C=O double bond peak shifts upon binding to the nanoparticle surface. tandfonline.com
Table 2: Characteristic Infrared Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| S-H (Thiol) | Stretch | 2600 - 2550 | Weak |
| C=O (Ester) | Stretch | 1750 - 1735 | Strong |
| C-O (Ester) | Stretch | 1300 - 1000 | Strong |
| C-H (Alkane) | Stretch | 3000 - 2850 | Medium |
Source: Chemistry LibreTexts, 2020; MSU Chemistry, 2020. libretexts.orgmsu.edu
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis of Derivatives and Products
Mass spectrometry (MS) is a vital technique for determining the precise molecular weight and exploring the fragmentation patterns of this compound and its derivatives. This information is crucial for confirming the identity of a compound and elucidating its structure. libretexts.org
For this compound (C₆H₁₀O₄S), the calculated monoisotopic molecular weight is approximately 178.03 Da. hmdb.ca High-resolution mass spectrometry can confirm this mass with high accuracy. When coupled with techniques like liquid chromatography (LC-MS), it allows for the separation and identification of the compound in complex mixtures.
Electron impact ionization often leads to predictable fragmentation of the molecular ion. uou.ac.in For esters like this compound, characteristic fragmentation patterns include the cleavage of bonds adjacent to the carbonyl group. libretexts.org Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing more detailed structural information about derivatives and reaction products. manuallib.com This technique has been used to characterize lead complexes of related thiol-containing acids. nih.gov
X-ray Crystallography for Precise Solid-State Structure Determination of Complexes and Derivatives
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of molecules in the solid state. This technique has been successfully applied to the dimethyl ester of meso-2,3-dimercaptosuccinic acid (meso-DiMeDMSA) and its metal complexes, providing unparalleled structural detail. nih.gov
Table 3: Crystallographic Insights for meso-Dimethyl-2,3-dimercaptosuccinic Acid (meso-DiMeDMSA) and a Cadmium Complex
| Compound / Complex | Key Structural Features Determined by X-ray Crystallography |
|---|---|
| meso-DiMeDMSA (Ligand) | Methyl ester and sulfhydryl groups are in a staggered conformation. |
| [Cd(DiMeDMSA)₂]²⁻ (Anion) | Distorted tetrahedral geometry with a mononuclear CdS₄ kernel. |
Source: Rivera, M. et al., 1988. nih.gov
Potentiometric Techniques for Determining Acid Dissociation and Complex Formation Constants
Potentiometric titration is a classical and highly accurate method used to determine equilibrium constants, such as acid dissociation constants (pKa) and metal complex formation constants, in solution. dergipark.org.tr This technique is particularly relevant for mercaptosuccinic acid, the parent dicarboxylic acid of this compound, and its derivatives.
Studies on mercaptosuccinic acid have employed potentiometric titrations to determine its protonation constants in various aqueous-organic solvent mixtures. researchgate.net The method involves carefully monitoring the pH of a solution as a titrant of known concentration is added. The resulting titration curve allows for the calculation of the pKa values corresponding to the deprotonation of the carboxylic acid and thiol groups. researchgate.net
This technique has also been crucial in quantifying the interaction of mercaptosuccinic acid and other dithiols with metal ions like methylmercury(II) and lead(II). cdnsciencepub.comresearchgate.net By performing titrations in the presence of metal ions, researchers can calculate the stability or formation constants of the resulting metal-ligand complexes. cdnsciencepub.com For instance, an iodimetric potentiometric method has been developed for the quantitative determination of mercaptosuccinic acid, with a detection range of 100–500 µmol. uw.edu.pl
Chromatographic Methods for Polymer Characterization (e.g., Size Exclusion Chromatography for molecular weight distribution)
When this compound is used as a monomer or building block in polymerization reactions, characterization of the resulting polymer is essential. researchgate.net Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the premier technique for determining the molecular weight distribution of polymers. usda.gov
SEC separates polymer molecules based on their hydrodynamic volume in solution. nih.gov Larger molecules elute from the chromatography column faster than smaller molecules that can penetrate the pores of the column's stationary phase. nih.gov By coupling the SEC system with detectors such as a refractive index (RI) detector and a multi-angle laser light scattering (MALLS) detector, it is possible to determine the absolute molecular weight averages (such as Mn, Mw) and the polydispersity index (PDI) of the polymer without relying on column calibration with standards. usda.gov
While specific SEC data on polymers made solely from this compound is not abundant, the technique is standard for characterizing related polyesters and thiolated polymer derivatives. usda.govnih.gov For example, SEC has been used to analyze star-shaped aliphatic polyesters and to study the stability of nanoparticles made from biodegradable polyesters like poly(lactic-co-glycolic acid) (PLGA). researchgate.netnih.gov These applications demonstrate the methodology that would be applied to characterize polymers derived from this compound.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Mercaptosuccinic acid |
| meso-2,3-dimercaptosuccinic acid (DMSA) |
| Dimethyl ester of meso-2,3-dimercaptosuccinic acid (meso-DiMeDMSA) |
| Cadmium |
| Lead(II) |
| Methylmercury(II) |
| Dimethyl acetylenedicarboxylate |
| Dimethyl succinate |
| Cellulose-mercaptosuccinate |
Q & A
Basic: What are the standard methods for synthesizing and characterizing dimethyl mercaptosuccinate in laboratory settings?
Methodological Answer:
this compound is synthesized via esterification of mercaptosuccinic acid with methanol under acidic catalysis. Characterization typically involves <sup>1</sup>H NMR spectroscopy to confirm the structure:
- Peaks at δ 2.19 and 2.31 ppm correspond to CH2 groups in the mercaptosuccinate moiety, while peaks between 3.40 ppm (CH) and 3.40–4.75 ppm (cellulose backbone in derivatives) help identify functionalization .
- FTIR spectroscopy validates thiol group incorporation (e.g., S-H stretch ~2570 cm<sup>-1</sup>) and ester linkages (C=O stretch ~1730 cm<sup>-1</sup>) .
- Replication Tip: Use deuterated solvents (e.g., D2O or DMSO-<i>d</i>6) for NMR to avoid interference . Always perform experiments in triplicate to ensure reproducibility .
Basic: What analytical techniques are recommended for quantifying this compound purity and stability?
Methodological Answer:
- HPLC with UV/Vis detection (λ ~210–230 nm) is ideal for quantifying purity, especially in mixtures with degradation products .
- Titration methods (e.g., iodometric titration) can quantify free thiol groups to assess oxidative stability .
- Thermogravimetric analysis (TGA) evaluates thermal stability, critical for applications requiring heat exposure .
Advanced: How can researchers resolve contradictions in reported toxicological vs. protective roles of this compound derivatives?
Methodological Answer:
Contradictions arise from dosage, model systems, and derivative structures. For example:
- Toxicity in Pesticides: Malathion (a this compound derivative) shows acute toxicity in Bubalus bubalis via acetylcholinesterase inhibition .
- Protective Role in Redox Studies: Mercaptosuccinate acts as a Prdx6 inhibitor, reversing Nrf2-mediated protection against oxidative stress in astrocytes at specific concentrations .
Resolution Strategy:
Dose-Response Analysis: Compare LC50 (toxic) vs. IC50 (inhibitory) values across studies.
Model-Specific Factors: Test in both in vitro (e.g., cell lines) and in vivo systems to assess context-dependent effects.
Structural Validation: Confirm derivative identity via NMR and FTIR to rule out impurities .
Advanced: How can this compound be optimized for mucoadhesive drug delivery systems?
Methodological Answer:
Thiolated polymers (e.g., cellulose-mercaptosuccinate) enhance mucoadhesion via disulfide bonds with mucosal glycoproteins . Key steps:
Synthesis: React cellulose with mercaptosuccinic anhydride in anhydrous DMSO under nitrogen to prevent oxidation.
Characterization: Measure thiol content via Ellman’s assay and confirm esterification via <sup>1</sup>H NMR .
Permeation Testing: Use Franz diffusion cells with porcine intestinal mucosa to quantify permeation enhancement .
Advanced: What experimental designs are recommended to study this compound’s role in redox signaling pathways?
Methodological Answer:
Genetic Knockdown + Pharmacological Inhibition: Combine siRNA targeting redox genes (e.g., Prdx6) with mercaptosuccinate treatment to dissect pathway contributions .
ROS Quantification: Use fluorescent probes (e.g., DCFH-DA) in live-cell imaging to measure oxidative stress levels post-treatment .
Dose-Dependent Reversibility: Pre-treat cells with mercaptosuccinate (0.1–1 mM) and assess rescue of Nrf2 activity via luciferase reporter assays .
Advanced: How should researchers address discrepancies in spectroscopic data for this compound derivatives?
Methodological Answer:
Discrepancies often stem from solvent effects or incomplete functionalization.
- NMR Solvent Calibration: Always reference solvent peaks (e.g., D2O at δ 4.79 ppm) and use internal standards (e.g., TMS) .
- Control Experiments: Synthesize and characterize succinic acid-modified cellulose (without thiols) to isolate spectral contributions of the mercaptosuccinate moiety .
- Multi-Technique Validation: Cross-validate NMR/FTIR data with elemental analysis (e.g., sulfur content via XPS) .
Advanced: What are best practices for integrating this compound into eco-toxicological risk assessments?
Methodological Answer:
Species-Specific Testing: Follow EPA guidelines (e.g., LC50 assays in Daphnia magna or fish models) .
Metabolite Tracking: Use LC-MS to identify degradation products (e.g., malathion → malaoxon) in environmental samples .
Comparative Analysis: Contrast data with structurally similar compounds (e.g., diethyl mercaptosuccinate) to predict bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
